Cas no 2171865-29-3 (4-(chloromethyl)-1-(1-cyclopropylethyl)-5-(trifluoromethyl)-1H-1,2,3-triazole)

4-(Chloromethyl)-1-(1-cyclopropylethyl)-5-(trifluoromethyl)-1H-1,2,3-triazole is a specialized heterocyclic compound featuring a chloromethyl group, a cyclopropylethyl substituent, and a trifluoromethyl group on a 1,2,3-triazole core. This structure offers versatility in synthetic applications, particularly in medicinal chemistry and agrochemical research, due to its reactive chloromethyl moiety and the electron-withdrawing properties of the trifluoromethyl group. The cyclopropylethyl side chain enhances steric and electronic modulation, making it valuable for structure-activity relationship studies. Its well-defined reactivity profile enables efficient derivatization, supporting the development of novel bioactive molecules. Suitable for controlled functionalization, this compound is a useful intermediate in the synthesis of targeted triazole-based compounds.
4-(chloromethyl)-1-(1-cyclopropylethyl)-5-(trifluoromethyl)-1H-1,2,3-triazole structure
2171865-29-3 structure
Product Name:4-(chloromethyl)-1-(1-cyclopropylethyl)-5-(trifluoromethyl)-1H-1,2,3-triazole
CAS No:2171865-29-3
MF:C9H11ClF3N3
MW:253.6519510746
CID:5921913
PubChem ID:165791991
Update Time:2025-07-22

4-(chloromethyl)-1-(1-cyclopropylethyl)-5-(trifluoromethyl)-1H-1,2,3-triazole Chemical and Physical Properties

Names and Identifiers

    • 4-(chloromethyl)-1-(1-cyclopropylethyl)-5-(trifluoromethyl)-1H-1,2,3-triazole
    • EN300-1595480
    • 2171865-29-3
    • Inchi: 1S/C9H11ClF3N3/c1-5(6-2-3-6)16-8(9(11,12)13)7(4-10)14-15-16/h5-6H,2-4H2,1H3
    • InChI Key: CUYRUACEFONAPQ-UHFFFAOYSA-N
    • SMILES: ClCC1=C(C(F)(F)F)N(C(C)C2CC2)N=N1

Computed Properties

  • Exact Mass: 253.0593595g/mol
  • Monoisotopic Mass: 253.0593595g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 257
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 30.7Ų

4-(chloromethyl)-1-(1-cyclopropylethyl)-5-(trifluoromethyl)-1H-1,2,3-triazole Pricemore >>

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Additional information on 4-(chloromethyl)-1-(1-cyclopropylethyl)-5-(trifluoromethyl)-1H-1,2,3-triazole

Introduction to 4-(chloromethyl)-1-(1-cyclopropylethyl)-5-(trifluoromethyl)-1H-1,2,3-triazole (CAS No. 2171865-29-3)

4-(chloromethyl)-1-(1-cyclopropylethyl)-5-(trifluoromethyl)-1H-1,2,3-triazole is a highly specialized heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 2171865-29-3, represents a fascinating example of how structural modifications can enhance biological activity and therapeutic potential. The presence of multiple functional groups, including a chloromethyl moiety, a cyclopropylethyl side chain, and a trifluoromethyl substituent on a 1H-1,2,3-triazole core, makes it a versatile scaffold for drug discovery and development.

The 1H-1,2,3-triazole ring is a well-known pharmacophore in medicinal chemistry due to its ability to engage in various non-covalent interactions with biological targets. Its three-membered structure provides rigidity and allows for optimal positioning of substituents relative to the binding site. In this particular compound, the trifluoromethyl group enhances lipophilicity and metabolic stability, which are critical factors in drug design. Additionally, the chloromethyl group serves as a reactive handle for further derivatization, enabling the formation of covalent bonds with biological targets or other functional groups.

The cyclopropylethyl side chain introduces steric bulk and electronic properties that can modulate binding affinity and selectivity. This substitution pattern is particularly interesting because it combines the benefits of cyclopropyl rings—such as reduced conformational flexibility—with the unique electronic environment provided by the triazole system. Such structural features have been extensively studied in recent years for their potential in developing novel therapeutic agents.

Recent advancements in computational chemistry and molecular modeling have allowed researchers to predict the binding modes of this compound with high precision. Studies suggest that the chloromethyl group can interact with nucleophilic residues in protein targets, while the trifluoromethyl group enhances hydrophobic interactions. The cyclopropylethyl moiety appears to occupy a critical pocket that influences overall binding affinity. These insights have been instrumental in designing derivatives with improved pharmacokinetic profiles.

In the realm of drug discovery, heterocyclic compounds like 4-(chloromethyl)-1-(1-cyclopropylethyl)-5-(trifluoromethyl)-1H-1,2,3-triazole are invaluable due to their diverse biological activities. Preliminary studies have indicated potential applications in anti-inflammatory, antimicrobial, and anticancer therapies. The ability to fine-tune the electronic and steric properties of this scaffold through strategic substitutions has opened up new avenues for therapeutic intervention.

The synthesis of this compound involves multi-step organic transformations that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to achieve high yields and purity levels. For instance, nucleophilic addition reactions at the chloromethyl group followed by cycloaddition reactions with azides are common strategies for introducing additional functional groups onto the triazole core. The presence of the trifluoromethyl group often necessitates specialized catalytic systems to ensure regioselectivity and minimize side reactions.

One of the most compelling aspects of this compound is its potential as a lead structure for developing small-molecule inhibitors or activators of key biological pathways. The triazole ring itself has been extensively explored for its role in modulating enzyme activity and receptor binding. By incorporating bulky or electron-withdrawing groups like the cyclopropylethyl side chain and the trifluoromethyl substituent, researchers can fine-tune these interactions to achieve desired effects.

Current research is focused on expanding the chemical space around this scaffold by exploring novel derivatives. Techniques such as structure-activity relationship (SAR) studies and high-throughput screening are being employed to identify compounds with enhanced potency and selectivity. The combination of experimental synthesis with computational modeling has accelerated progress in this area significantly.

The role of fluorine atoms in pharmaceuticals cannot be overstated. The introduction of a trifluoromethyl group often improves metabolic stability by resisting oxidative degradation and enhancing lipophilicity through increased electron-withdrawing effects. This property has been leveraged in numerous successful drugs where fluorine atoms play a crucial role in their efficacy and duration of action.

The chloromethyl group on this compound also offers opportunities for further derivatization through cross-coupling reactions such as Suzuki-Miyaura or Heck couplings. These reactions allow for the introduction of aryl or vinyl groups that can enhance binding interactions or improve pharmacokinetic properties. Such modifications are essential steps in optimizing lead compounds into viable drug candidates.

In conclusion,4-(chloromethyl)-1-(1-cyclopropylethyl)-5-(trifluoromethyl)-1H-1,2,3-triazole (CAS No. 2171865-29-3) exemplifies how strategic structural design can yield compounds with significant therapeutic potential. Its unique combination of functional groups makes it an attractive scaffold for drug discovery efforts aimed at addressing unmet medical needs across various disease areas.

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